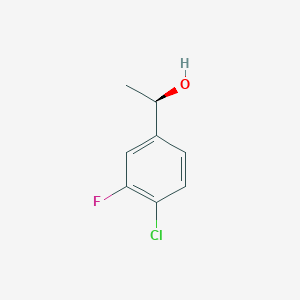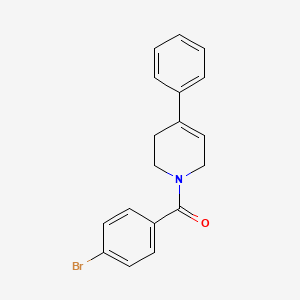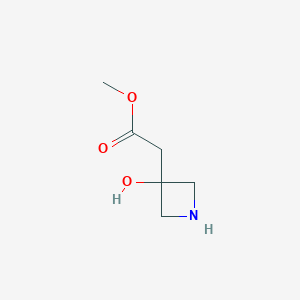
3-Chloro-2-fluoro-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-fluoro-4-nitroaniline is an organic compound with the molecular formula C6H4ClFN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine, fluorine, and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-fluoro-4-nitroaniline typically involves multi-step processes. One common method includes the nitration of 3-chloro-2-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 3-chloro-2-fluoro-4-nitrobenzene. This process uses a platinum catalyst under hydrogen gas at elevated pressures and temperatures to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2-fluoro-4-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Tin(II) chloride in hydrochloric acid or hydrogen gas with a platinum catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Reduction: 3-Chloro-2-fluoro-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
3-Chloro-2-fluoro-4-nitroaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoro-4-nitroaniline involves its reactivity towards nucleophiles and reducing agents. The nitro group, being an electron-withdrawing group, makes the aromatic ring more susceptible to nucleophilic attack. The compound can form complexes with metals, which can be utilized in catalysis and material science .
Comparison with Similar Compounds
4-Fluoro-2-nitroaniline: Similar structure but lacks the chlorine atom.
3-Chloro-4-nitroaniline: Similar structure but lacks the fluorine atom.
2-Fluoro-4-nitroaniline: Similar structure but lacks the chlorine atom.
Uniqueness: 3-Chloro-2-fluoro-4-nitroaniline is unique due to the presence of both chlorine and fluorine atoms, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for specific synthetic applications and research purposes.
Properties
Molecular Formula |
C6H4ClFN2O2 |
|---|---|
Molecular Weight |
190.56 g/mol |
IUPAC Name |
3-chloro-2-fluoro-4-nitroaniline |
InChI |
InChI=1S/C6H4ClFN2O2/c7-5-4(10(11)12)2-1-3(9)6(5)8/h1-2H,9H2 |
InChI Key |
YDSBYEDLIRHLSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)F)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


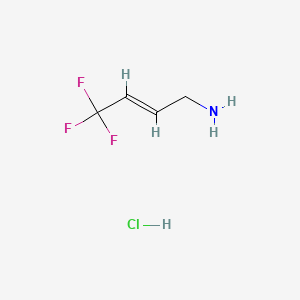
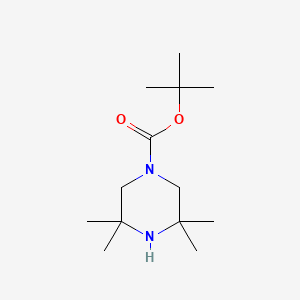
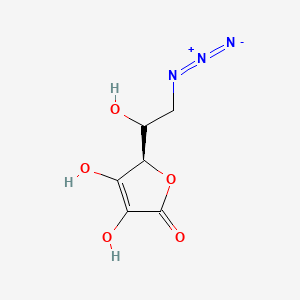

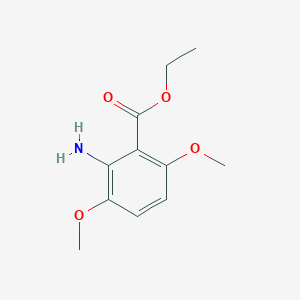
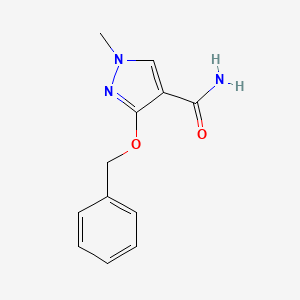
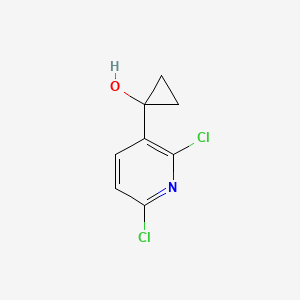
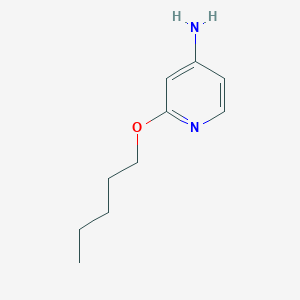

![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
